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Compound of Interest

Compound Name:
(2-Chloro-3,6-

difluorophenyl)methanol

CAS No.: 261762-44-1

Cat. No.: B1586976

Get Quote

Introduction & Compound Profile
(2-Chloro-3,6-difluorophenyl)methanol is a critical intermediate in the synthesis of

agrochemicals and pharmaceuticals, often serving as a scaffold for kinase inhibitors or

fluorinated ether herbicides. Its structure features a benzyl alcohol moiety with a specific

substitution pattern that dictates its chemical stability and spectroscopic signature.[1]
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Property Specification

Chemical Name (2-Chloro-3,6-difluorophenyl)methanol

CAS Number 261762-44-1

Molecular Formula

C

H

ClF

O

Molecular Weight 178.56 g/mol

Physical State
White to off-white crystalline solid (or

supercooled viscous liquid)

Solubility
Soluble in Methanol, Acetonitrile, DCM;

Sparingly soluble in Water

Acidity (pKa)
~13.5 (Alcoholic OH); Aromatic protons

activated by F/Cl

Analytical Strategy & Workflow
The characterization strategy prioritizes the differentiation of the 2,3,6-substitution pattern from

potential synthetic regioisomers (e.g., 2-chloro-4,5-difluoro analogs).
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Figure 1: Analytical workflow ensuring comprehensive characterization from structural

verification to purity assessment.

Protocol A: High-Resolution NMR Spectroscopy
(Identity)
Objective: To unambiguously confirm the 2,3,6-substitution pattern using

F-

H coupling constants. The presence of two fluorine atoms creates a unique spin system that
distinguishes this molecule from isomers.[1]

Instrumentation & Parameters[1][3][4]
Instrument: 400 MHz (or higher) NMR Spectrometer.

Solvent: DMSO-

(preferred for OH visibility) or CDCl

.[1]
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Temperature: 298 K.[1]

Structural Analysis Logic
The aromatic ring contains two protons (H4 and H5) and two fluorines (F3 and F6).[1]

H4 (Ar-H): Adjacent to F3 (Ortho coupling) and H5 (Ortho coupling).[1]

H5 (Ar-H): Adjacent to F6 (Ortho coupling) and H4 (Ortho coupling).[1]

F3 & F6: Para relationship (Coupling

is typically negligible, < 2 Hz, simplifying the spectrum compared to ortho-difluoro isomers).
[1]

Expected Chemical Shifts & Coupling (DMSO- )
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Nucleus Assignment
Shift (

ppm)

Multiplicity &
Coupling
Constants (

)

Mechanistic
Insight

H

-CH

OH
4.50 - 4.60

Doublet (

Hz)

Couples with OH

proton.

H -OH 5.30 - 5.50
Triplet (

Hz)

Exchangeable;

triplet due to CH

.

H H4 / H5 7.20 - 7.60
Multiplets (dt or

td)

Key Diagnostic:

Large

(~9-10 Hz) and

(~8 Hz).

F F3 / F6 -110 to -125
Two distinct

signals

Chemical

environment

differs due to Cl

(at C2) vs CH

OH (at C1).[1]

Protocol Steps:

Dissolve ~10 mg of sample in 0.6 mL DMSO-

.

Acquire

H NMR (16 scans, 10s relaxation delay for integration accuracy).

Acquire

F NMR (proton-coupled and decoupled).
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Note: In the proton-coupled

F spectrum, look for the absence of large F-F coupling (confirming para) and presence of
distinct doublets/triplets from H-F coupling.[1]

Protocol B: RP-HPLC Method for Purity & Assay
Objective: Quantify purity and detect potential oxidation by-products (e.g., 2-chloro-3,6-

difluorobenzaldehyde or benzoic acid).

Chromatographic Conditions
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5

µm).[1]

Reasoning: A standard C18 provides sufficient hydrophobic retention.[1] Phenyl-Hexyl

columns can be used if isomer separation is difficult.[1]

Mobile Phase A: 0.1% Phosphoric Acid in Water (

suppresses silanol activity and keeps acidic impurities protonated).[1]

Mobile Phase B: Acetonitrile (ACN).[1]

Flow Rate: 1.0 mL/min.[1]

Column Temp: 30°C.

Detection: UV at 220 nm (aromatic ring absorption) and 254 nm.[1]

Injection Volume: 5 µL.

Gradient Program
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Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 90 10 Equilibration

2.0 90 10 Isocratic Hold

15.0 10 90 Linear Gradient

18.0 10 90 Wash

18.1 90 10 Re-equilibration

23.0 90 10 End

System Suitability Criteria (SST)
Tailing Factor (T): NMT 1.5 (Benzyl alcohols can tail due to H-bonding; acid modifier

mitigates this).[1]

Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely the aldehyde).[1]

RSD (Area): < 0.5% for 5 replicate injections of standard.[1]

Protocol C: GC-MS for Impurity Profiling
Objective: Confirm molecular mass and detect volatile halogenated impurities (e.g., benzyl

chloride derivatives formed during synthesis).

Method Parameters
System: Agilent 7890/5977 or equivalent.

Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1]

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split 20:1 @ 250°C.

Oven Program:

50°C for 1 min.
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Ramp 15°C/min to 280°C.

Hold 3 min.

MS Source: EI (70 eV), Source Temp 230°C.[1]

Interpretation
Molecular Ion (

): 178 m/z (Check for Cl isotope pattern 3:1 at 178/180).[1]

Base Peak: Often m/z 143 (Loss of Cl) or m/z 149 (Loss of HCOH? No, typical benzyl

alcohol fragmentation involves loss of OH or CH2OH).[1]

Correction: Benzyl alcohols typically show a strong

or loss of OH (M-17).[1] For this molecule, look for m/z 161 (loss of OH) and the tropylium
ion analog (fluorinated/chlorinated).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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